Rathyronine

Description

Rathyronine is a racemic mixture of liothyronine, a synthetic version of triiodothyronine (T3), the primary active thyroid hormone. Like endogenous T3, DL-liothyronine exerts its many metabolic effects through control of gene expression, thereby resulting in the production of proteins that are involved in normal metabolism, growth, and development. Other physiologic effects of liothyronine include promoting gluconeogenesis, increasing utilization and mobilization of glycogen stores, and elevating basal metabolic rate.

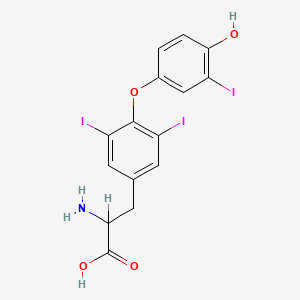

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYYCJSJGJYCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858995 | |

| Record name | O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3130-96-9, 6893-02-3, 5714-08-9 | |

| Record name | DL-Triiodothyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3130-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rathyronine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | liothyronine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Detrothyronin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rathyronine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RATHYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O48UO55HR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Tiratricol (TRIAC)

This guide provides a comprehensive technical overview of the in vitro mechanism of action of Tiratricol (3,5,3'-triiodothyroacetic acid, or TRIAC), a thyroid hormone analog. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its molecular and cellular activities. This document delves into Tiratricol's interaction with thyroid hormone receptors, the consequent downstream signaling events, and the established experimental methodologies for their investigation.

Introduction: Tiratricol as a Thyromimetic Agent

Tiratricol is a naturally occurring metabolite of triiodothyronine (T3), the most active form of thyroid hormone.[1][2] Structurally similar to T3, Tiratricol functions as a thyromimetic compound, capable of binding to and activating thyroid hormone receptors (TRs).[1][3] This activity underlies its therapeutic potential in conditions such as thyroid hormone resistance syndrome and as an adjunct in thyroid cancer therapy.[2] A key feature of Tiratricol is its ability to enter cells independently of the monocarboxylate transporter 8 (MCT8), a critical transporter for T3 and thyroxine (T4), making it a valuable agent for studying and potentially treating MCT8 deficiency.[2] Understanding its in vitro mechanism of action is paramount for elucidating its therapeutic effects and potential off-target activities.

Molecular Interaction with Thyroid Hormone Receptors

The primary mechanism of Tiratricol's action is its direct interaction with nuclear thyroid hormone receptors, which are ligand-inducible transcription factors. There are two major isoforms of TR, TRα and TRβ, which are encoded by separate genes.[3] Tiratricol exhibits a distinct binding profile to these isoforms.

Binding Affinity and Isoform Selectivity

In vitro competitive binding assays are fundamental to characterizing the interaction between Tiratricol and TR isoforms. These assays typically measure the ability of unlabeled Tiratricol to displace a radiolabeled ligand, such as [¹²⁵I]T3, from the ligand-binding domain (LBD) of recombinant human TRα or TRβ.[4][5]

Studies have consistently shown that Tiratricol binds to both TRα and TRβ with high affinity.[3] Notably, Tiratricol demonstrates a preferential binding affinity for the TRβ isoforms (TRβ1 and TRβ2) compared to TRα1.[6] This selectivity is a key aspect of its pharmacological profile and is being explored for therapeutic advantages, as TRβ is predominantly expressed in the liver and is involved in regulating lipid metabolism.[7]

| Compound | Receptor Isoform | Binding Affinity (Kᵢ in nM) | Functional Potency (EC₅₀ in nM) |

| Tiratricol (TRIAC) | TRα | Data not consistently available | ~1.8-2.5 |

| TRβ | Higher affinity than T3 | ~0.3-0.5 | |

| Triiodothyronine (T3) | TRα1 | ~0.2 | ~0.2-0.5 |

| TRβ1 | ~0.2 | ~0.2-0.5 | |

| Thyroxine (T4) | TRα1 | ~1.5 | Lower potency than T3 |

| TRβ1 | ~1.6 | Lower potency than T3 |

Note: The Kᵢ and EC₅₀ values can vary between studies depending on the specific assay conditions. The data presented here is a synthesis of reported values to illustrate relative affinities and potencies.

The higher affinity of Tiratricol for TRβ isoforms is thought to contribute to its potent effects on hepatic metabolism with potentially fewer cardiac side effects, which are primarily mediated by TRα.[6][7]

Cellular Uptake and Metabolism

Cellular Entry

A crucial aspect of Tiratricol's mechanism is its cellular uptake. Unlike T3 and T4, which rely on transporters like MCT8 for entry into many cell types, Tiratricol can enter cells independently of MCT8.[2] This has been demonstrated in in vitro studies using fibroblasts from patients with MCT8 deficiency, where T3 uptake is impaired, but Tiratricol uptake remains normal.[8] While the precise alternative transporters for Tiratricol are still under investigation, this MCT8-independent uptake is the basis for its therapeutic use in Allan-Herndon-Dudley syndrome, a condition caused by mutations in the MCT8 gene.[2] In vitro studies using cultured rat cardiomyocytes and pituitary cells have suggested that Tiratricol uptake is mediated by plasma membrane transporters.[8]

Intracellular Metabolism

Once inside the cell, Tiratricol can be metabolized, primarily in the liver. In vitro studies using primary hepatocytes are the gold standard for investigating the metabolic fate of compounds like Tiratricol.[9][10] The primary metabolic pathways for thyroid hormones and their analogs are deiodination and conjugation (glucuronidation and sulfation).[11][12] While specific in vitro metabolism studies on Tiratricol are less abundant in the readily available literature compared to T3 and T4, it is known to undergo hepatic metabolism.[2] Studies on T3 metabolism in rat hepatocytes show that it is metabolized via glucuronidation, sulfation, and deiodination.[11] It is plausible that Tiratricol follows similar metabolic pathways.

Downstream Signaling and Gene Regulation

Upon binding to TRs in the nucleus, Tiratricol induces a conformational change in the receptor. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which in turn modulates the transcription of target genes by binding to specific DNA sequences known as thyroid hormone response elements (TREs).[3]

Modulation of Gene Expression

The ultimate functional consequence of Tiratricol's interaction with TRs is the alteration of gene expression. This can be investigated in vitro using techniques such as quantitative real-time PCR (qPCR) and microarray analysis in cell lines that endogenously or exogenously express TRs.[13][14]

Tiratricol has been shown to regulate a wide array of genes involved in various metabolic processes:

-

Lipid Metabolism: In vitro studies have indicated that Tiratricol can modulate the expression of genes involved in lipid synthesis and breakdown.[3] For instance, in adipocytes, thyroid hormones can enhance the expression of genes related to adipogenesis and lipogenesis, such as fatty acid synthase (FAS).[15]

-

Mitochondrial Biogenesis: Tiratricol can upregulate the expression of genes involved in mitochondrial biogenesis, leading to increased cellular energy expenditure.[3] This is mediated through the activation of transcriptional coactivators like PGC-1α.[16][17]

-

Glucose Metabolism: Thyroid hormones are known to influence glucose homeostasis, and Tiratricol likely shares these effects by regulating the expression of genes involved in gluconeogenesis and glycolysis.

The specific genes regulated and the magnitude of their regulation can be cell-type dependent and may also be influenced by the relative expression levels of TRα and TRβ.[14]

Key In Vitro Experimental Methodologies

A thorough investigation of Tiratricol's in vitro mechanism of action relies on a suite of well-established experimental protocols.

Competitive Radioligand Binding Assay

This assay quantifies the binding affinity of Tiratricol for TR isoforms.

Objective: To determine the inhibition constant (Kᵢ) of Tiratricol for TRα and TRβ.

Principle: This is a competition assay where unlabeled Tiratricol competes with a constant concentration of a radiolabeled thyroid hormone ([¹²⁵I]T3) for binding to the purified ligand-binding domain of the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the concentration of Tiratricol.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Luciferase Reporter Gene Assay

This cell-based assay measures the functional activity of Tiratricol as a TR agonist or antagonist.

Objective: To determine the half-maximal effective concentration (EC₅₀) of Tiratricol for activating TR-mediated transcription.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing one or more TREs. A cell line that endogenously or exogenously expresses TRs is transfected with this reporter construct. When Tiratricol activates the TR, the receptor binds to the TRE and drives the expression of the luciferase gene. The resulting luminescence is proportional to the transcriptional activity.

Experimental Workflow:

Caption: Workflow for a luciferase reporter gene assay.

Summary of Tiratricol's In Vitro Mechanism of Action

The in vitro mechanism of action of Tiratricol is characterized by a series of well-defined molecular and cellular events.

Sources

- 1. What is Tiratricol used for? [synapse.patsnap.com]

- 2. Tiratricol - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Tiratricol? [synapse.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. efsa.europa.eu [efsa.europa.eu]

- 10. youtube.com [youtube.com]

- 11. Metabolism of triiodothyronine in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro metabolism of thyroxine by rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identical Gene Regulation Patterns of T3 and Selective Thyroid Hormone Receptor Modulator GC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gene Specific Actions of Thyroid Hormone Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Triiodothyronine enhances accumulation of intracellular lipids in adipocytes through thyroid hormone receptor α via direct and indirect mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of Therapeutics That Induce Mitochondrial Biogenesis for the Treatment of Acute and Chronic Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of resveratrol and SIRT1 on PGC-1α activity and mitochondrial biogenesis: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Selective Thyroid Hormone Receptor-Beta Agonists: A Technical Guide to a New Era in Metabolic Disease Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thyroid hormone (TH) signaling pathway, a cornerstone of metabolic regulation, has long been a target for therapeutic intervention. However, the ubiquitous expression of thyroid hormone receptors (TRs) and the subsequent risk of adverse effects have historically limited the clinical utility of thyroid hormone analogs. The dawn of selective thyroid hormone receptor-beta (TRβ) agonists marks a paradigm shift in this landscape. By preferentially targeting the TRβ isoform, which is predominantly expressed in the liver, these novel analogs promise to uncouple the beneficial metabolic effects of TH from the detrimental cardiac and bone effects mediated by the TRα isoform. This in-depth technical guide provides a comprehensive overview of the core principles, mechanisms of action, and preclinical-to-clinical workflow for the development and evaluation of this promising new class of therapeutics. We will delve into the intricacies of receptor selectivity, explore the key signaling pathways, and provide detailed protocols for the essential in vitro and in vivo assays that form the bedrock of TRβ agonist research and development. This guide is intended to serve as a critical resource for researchers and drug development professionals navigating the exciting and rapidly evolving field of selective thyromimetics.

The Rationale for Selectivity: Deconstructing Thyroid Hormone Signaling

Thyroid hormones, primarily triiodothyronine (T3), exert their pleiotropic effects by binding to nuclear thyroid hormone receptors (TRs), which function as ligand-activated transcription factors.[1] There are two major isoforms of TR, TRα and TRβ, encoded by separate genes.[2] Their differential tissue distribution is the key to understanding the therapeutic strategy behind TRβ-selective agonists.

-

TRα: Predominantly expressed in the heart, bone, and central nervous system. Its activation is associated with increased heart rate, bone resorption, and other potential thyrotoxic effects.

-

TRβ: Primarily located in the liver, with lower expression in the kidney and brain.[2] Hepatic TRβ activation is crucial for regulating lipid and glucose metabolism.[2]

The central hypothesis underpinning the development of novel thyroid hormone analogs is that selective activation of TRβ can elicit the desired metabolic benefits—such as lowering LDL cholesterol, triglycerides, and hepatic fat—while minimizing the adverse cardiovascular and skeletal effects associated with TRα activation.

Signaling Pathway of TRβ Agonism in Hepatocytes

Upon entering the hepatocyte, a TRβ-selective agonist binds to the ligand-binding domain of the TRβ, which is typically found in a heterodimeric complex with the retinoid X receptor (RXR) bound to a thyroid hormone response element (TRE) on the DNA.[1] In the absence of a ligand, this complex is often bound to corepressor proteins, inhibiting gene transcription. Ligand binding induces a conformational change in the TRβ, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This activated complex then initiates the transcription of target genes involved in various metabolic processes.[2]

Figure 1: Simplified signaling pathway of a TRβ-selective agonist in a hepatocyte.

Leading the Charge: Key TRβ-Selective Agonists in Development

Several TRβ-selective agonists have shown significant promise in clinical trials, most notably for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).

| Compound | Developer | Key Therapeutic Area | Notable Clinical Trial Results |

| Resmetirom (MGL-3196) | Madrigal Pharmaceuticals | NASH with moderate to advanced fibrosis | In a Phase 3 trial, Resmetirom achieved both primary endpoints of NASH resolution with no worsening of fibrosis and fibrosis improvement of at least one stage with no worsening of NAFLD activity score.[3][4] |

| VK2809 | Viking Therapeutics | NASH and hypercholesterolemia | A Phase 2b study demonstrated statistically significant reductions in liver fat content and improvements in fibrosis.[5][6][7][8][9] |

| Sobetirome (GC-1) | - | Dyslipidemia, NASH | Preclinical studies showed significant reductions in LDL cholesterol and triglycerides.[10][11][12][13] Phase 1 trials also demonstrated LDL-lowering effects.[14] |

The Scientist's Toolkit: Essential Experimental Protocols

The characterization of a novel thyroid hormone analog is a multi-step process that relies on a series of robust and reproducible assays. This section provides a detailed, step-by-step guide to the core experimental workflows.

Workflow for Preclinical Evaluation of a Novel TRβ Agonist

Figure 2: A typical preclinical workflow for the evaluation of a novel TRβ agonist.

Detailed Protocol: Competitive Radioligand Filter Binding Assay

This assay is fundamental for determining the binding affinity and selectivity of a test compound for TRα and TRβ.

Objective: To determine the inhibitory constant (Ki) of a test compound for TRα and TRβ.

Materials:

-

Purified recombinant human TRα and TRβ ligand-binding domains.

-

Radioligand: [¹²⁵I]T3.

-

Test compound (unlabeled).

-

Assay buffer (e.g., Tris-HCl with BSA and DTT).

-

Wash buffer (assay buffer without BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine a fixed concentration of [¹²⁵I]T3 (typically at or below the Kd) with increasing concentrations of the unlabeled test compound.

-

Total and Non-Specific Binding: Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a saturating concentration of unlabeled T3).

-

Initiate Reaction: Add the purified TRα or TRβ to each well.

-

Incubation: Incubate the plate at 4°C for 16-18 hours to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The Ki value is then determined using the Cheng-Prusoff equation.

Self-Validation and Trustworthiness:

-

Controls: The inclusion of total binding and non-specific binding wells are critical controls.

-

Reproducibility: Assays should be performed in triplicate to ensure reproducibility.

-

Data Integrity: The use of a standard competitor with a known Ki can validate the assay's performance.[15]

Detailed Protocol: Luciferase Reporter Gene Assay for Agonist Activity

This cell-based assay measures the ability of a compound to activate the transcriptional activity of TRs.

Objective: To determine the EC50 of a test compound for TRα and TRβ activation.

Materials:

-

HEK293 cells stably co-transfected with a TRα or TRβ expression vector and a luciferase reporter vector containing a TRE.[10][12][16]

-

Cell culture medium.

-

Test compound.

-

Positive control (T3).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the transfected HEK293 cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of the test compound or the positive control (T3). Include vehicle-only wells as a negative control.

-

Incubation: Incubate the cells for 24 hours to allow for gene transcription and luciferase protein expression.

-

Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. This reagent contains the substrate for the luciferase enzyme.

-

Luminescence Measurement: Measure the light output from each well using a luminometer.

-

Data Analysis: Normalize the luminescence readings to a control for cell viability (e.g., a co-transfected Renilla luciferase). The EC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.[4][17][18]

Self-Validation and Trustworthiness:

-

Positive and Negative Controls: The use of T3 as a positive control and a vehicle-only negative control is essential.

-

Z'-factor: Calculating the Z'-factor for the assay provides a measure of its statistical robustness and suitability for high-throughput screening.

-

Counter-screens: To ensure that the observed activity is specific to TR activation, counter-screens using cells lacking the TR expression vector can be performed.

Detailed Protocol: Diet-Induced Mouse Model of NASH

In vivo studies are critical for evaluating the therapeutic efficacy and safety of a novel TRβ agonist in a disease-relevant context.

Objective: To assess the effect of a test compound on hepatic steatosis, inflammation, and fibrosis in a mouse model of NASH.

Model: C57BL/6J mice are commonly used. NASH can be induced through various diets, such as a high-fat, high-fructose, and high-cholesterol "Western" diet.[16][17][19][20][21]

Procedure:

-

Induction of NASH: Feed mice the specialized NASH-inducing diet for a period of 16-24 weeks. A control group is fed a standard chow diet.

-

Compound Administration: Once NASH is established (confirmed by non-invasive imaging or baseline biopsies), randomize the mice into treatment groups: vehicle control and one or more doses of the test compound. The compound is typically administered daily via oral gavage.

-

Monitoring: Monitor the mice for changes in body weight, food and water intake, and overall health throughout the study.

-

Endpoint Analysis (after a predefined treatment period, e.g., 8-12 weeks):

-

Serum Analysis: Collect blood to measure levels of ALT, AST, triglycerides, cholesterol, and other relevant biomarkers.

-

Liver Histology: Harvest the livers and perform histological analysis (H&E staining for steatosis and inflammation, Sirius Red staining for fibrosis). The NAFLD Activity Score (NAS) and fibrosis stage are determined by a pathologist.

-

Gene Expression Analysis: Analyze the expression of genes involved in lipid metabolism, inflammation, and fibrosis in liver tissue using qPCR or RNA-seq.

-

Self-Validation and Trustworthiness:

-

Blinding: The histological analysis should be performed by a pathologist who is blinded to the treatment groups to avoid bias.

-

Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, t-tests) should be used to compare the treatment groups.[3][22][23][24]

-

Reproducibility: The study should be adequately powered and may be repeated to ensure the reproducibility of the findings.

Pharmacokinetics and Pharmacodynamics: Understanding Drug Behavior in the Body

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for optimizing the dosing regimen and understanding the relationship between drug exposure and therapeutic effect.

Pharmacokinetic Parameters of Leading TRβ Agonists

| Compound | Tmax (hours) | Half-life (hours) | Metabolism | Excretion |

| Resmetirom | ~4 | ~4.5 | Primarily by CYP2C8.[5][7][9][25] | Feces (67%) and urine (24%).[5][7][9] |

| VK2809 | - | 13-41 (active metabolite) | Hepatic cleavage by CYP3A4 to its active form.[8] | Primarily non-renal.[8] |

| Sobetirome | - | - | - | - |

Note: Detailed pharmacokinetic data for Sobetirome in humans is limited in the public domain.

Pharmacodynamic Endpoints

In clinical trials for NASH, the primary pharmacodynamic endpoints are typically histological improvements in the liver. However, non-invasive biomarkers are also crucial for monitoring treatment response.

-

Histological Endpoints:

-

NASH resolution without worsening of fibrosis.

-

Improvement in fibrosis by at least one stage without worsening of NASH.

-

-

Non-Invasive Biomarkers:

-

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) for quantifying liver fat.

-

Liver stiffness measurement (e.g., transient elastography) as an indicator of fibrosis.

-

Serum biomarkers of liver injury (ALT, AST) and fibrosis.

-

The Path Forward: Challenges and Future Directions

The development of TRβ-selective agonists represents a significant advancement in the treatment of metabolic diseases. However, challenges remain. Long-term safety data is still being gathered, and the optimal patient population for these therapies is being refined.

Future research will likely focus on:

-

Next-generation analogs: Developing compounds with even greater selectivity and improved pharmacokinetic profiles.

-

Combination therapies: Exploring the synergistic effects of TRβ agonists with other drugs for metabolic diseases.

-

Expanded indications: Investigating the potential of these analogs for other conditions, such as rare genetic disorders of thyroid hormone signaling.[26]

Conclusion

Novel thyroid hormone analogs, particularly the TRβ-selective agonists, hold immense promise for addressing the unmet medical need in metabolic diseases like NASH. Their development is a testament to the power of a rational, mechanism-based approach to drug design. By understanding the fundamental principles of thyroid hormone signaling and employing a rigorous preclinical and clinical evaluation process, the scientific community is poised to deliver a new generation of safe and effective therapies that will undoubtedly improve the lives of millions of patients worldwide.

References

-

Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

Viking pads case for MASH drug with final ph. 2 data showing significant reductions in liver fibrosis. (2024, November 20). Fierce Biotech. Retrieved January 16, 2026, from [Link]

-

In NASH, VK2809 treatment reduces liver fat, fibrosis: Phase 2b trial. (2024, June 10). Liver Disease News. Retrieved January 16, 2026, from [Link]

-

A Phase 1 Randomized, Double-Blind, Placebo-Controlled, Multiple Ascending Dose Study to Evaluate Safety, Tolerability and Pharmacokinetics of the Liver-Selective. (n.d.). Viking Therapeutics. Retrieved January 16, 2026, from [Link]

-

HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use REZDIFFRA safely and eff. (n.d.). accessdata.fda.gov. Retrieved January 16, 2026, from [Link]

-

Mechanism of Action of Resmetirom. (2025, August 22). Pharmacy Freak. Retrieved January 16, 2026, from [Link]

-

A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

Phase 1 Studies Show Promise of QuatRx Pharmaceuticals' Novel Compound, Sobetirome, for Lowering LDL Cholesterol Levels. (2008, January 29). BioSpace. Retrieved January 16, 2026, from [Link]

-

Sobetirome: the past, present and questions about the future. (2015, November 13). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

-

Sobetirome and its Amide Prodrug Sob-AM2 Exert Thyromimetic Actions in Mct8-Deficient Brain. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

VK2809 Selective Thyroid Receptor-β Agonist. (n.d.). Viking Therapeutics. Retrieved January 16, 2026, from [Link]

-

TRα-GAL4 Luciferase Reporter HEK293 Cell Line (Thyroid Hormone Receptor α Pathway). (n.d.). BPS Bioscience. Retrieved January 16, 2026, from [Link]

-

VKTX: Phase2b Trial of VK2809 Underway…. (2019, November 21). Zacks Small Cap Research. Retrieved January 16, 2026, from [Link]

-

TRβ-GAL4 Luciferase Reporter HEK293 Cell Line (Thyroid Hormone Receptor β Pathway). (n.d.). BPS Bioscience. Retrieved January 16, 2026, from [Link]

-

A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis. (n.d.). The New England Journal of Medicine. Retrieved January 16, 2026, from [Link]

-

A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis. (2024, February 16). BINASSS. Retrieved January 16, 2026, from [Link]

-

Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Diet-induced mouse model of fatty liver disease and nonalcoholic steatohepatitis reflecting clinical disease progression and methods of assessment. (2025, August 9). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay. (2025, August 8). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Thyromimetics. (n.d.). Alzheimer's Drug Discovery Foundation. Retrieved January 16, 2026, from [Link]

-

VK 2809. (n.d.). AdisInsight. Retrieved January 16, 2026, from [Link]

-

Sobetirome: a case history of bench-to-clinic drug discovery and development. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

analysis of variables influencing the interpretation of clinical trial results in NAFLD. (2022, March 24). NIH. Retrieved January 16, 2026, from [Link]

-

Filter-binding assay procedure for thyroid hormone receptors. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Complex Innovative Design for NASH Clinical Trials. (2020, September 14). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Low Real-World Eligibility Rates for Nonalcoholic Steatohepatitis Patients for Phase 3 Clinical Trial Criteria Application in a Large Academic Health System. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

In vivo transcription factor recruitment during thyroid hormone receptor-mediated activation. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

Assay of Thyroid Hormone and Related Substances. (2025, July 3). Endotext - NCBI Bookshelf. Retrieved January 16, 2026, from [Link]

-

Thyroid hormone receptor. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Functional definition of thyroid hormone response elements based on a synthetic STARR-seq screen. (2022, February 24). bioRxiv. Retrieved January 16, 2026, from [Link]

-

Thyroid Hormone Analogs: Recent Developments. (2025, July 14). PubMed. Retrieved January 16, 2026, from [Link]

-

Thyroid Hormone Analogs: Recent Developments. (2025, July 14). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Testing for thyroid hormone disruptors, a review of non-mammalian in vivo models. (2020, May 15). Xenbase. Retrieved January 16, 2026, from [Link]

Sources

- 1. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. ww2.amstat.org [ww2.amstat.org]

- 4. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resmetirom - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resmetirom Monograph for Professionals - Drugs.com [drugs.com]

- 7. grokipedia.com [grokipedia.com]

- 8. vikingtherapeutics.com [vikingtherapeutics.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 11. vikingtherapeutics.com [vikingtherapeutics.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Zacks Small Cap Research - VKTX: Phase2b Trial of VK2809 Underway… [scr.zacks.com]

- 14. In Vitro Approaches to Identify Thyroid Hormone Receptor-Dependent Transcriptional Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. vikingtherapeutics.com [vikingtherapeutics.com]

- 20. Quantification of Thyromimetic Sobetirome Concentration in Biological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantification of Thyromimetic Sobetirome Concentration in Biological Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Systematic review and meta-analysis: analysis of variables influencing the interpretation of clinical trial results in NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Low Real-World Eligibility Rates for Nonalcoholic Steatohepatitis Patients for Phase 3 Clinical Trial Criteria Application in a Large Academic Health System - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pharmacyfreak.com [pharmacyfreak.com]

- 26. Internal quality control practice of thyroid disease related tests and imprecision analysis in China - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiratricol: A Comprehensive Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiratricol, also known as 3,5,3'-triiodothyroacetic acid (TRIAC), is a synthetic analog and a natural metabolite of the thyroid hormone triiodothyronine (T3).[1][2][3] Initially identified in the mid-20th century, its unique thyromimetic properties and distinct metabolic profile have led to significant research into its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of tiratricol, offering valuable insights for researchers, scientists, and drug development professionals. The document traces the historical milestones of its discovery, elucidates its mechanism of action with a focus on its interaction with thyroid hormone receptors, and provides a detailed, step-by-step guide to its chemical synthesis. This guide is intended to serve as a foundational resource for further investigation and application of tiratricol in various therapeutic contexts.

Discovery and Historical Context

The journey of tiratricol's discovery is rooted in the broader exploration of thyroid hormone analogs that began in the mid-1950s. Building upon the foundational understanding of thyroid physiology, researchers sought to identify compounds that could mimic or modulate the effects of endogenous thyroid hormones.

A pivotal moment in this endeavor came in 1953 when Rosalind Pitt-Rivers described the synthesis and physiological activity of acetic acid derivatives of iodothyronines, including TRIAC.[1] Her work highlighted the potent thyromimetic effects of tiratricol, particularly its ability to reduce goiter in hypothyroid rats.[1] Subsequent studies between 1955 and 1957 further illuminated its rapid metabolic actions.[1]

It wasn't until 1970 that human studies confirmed the endogenous presence of tiratricol following the administration of thyroxine (T4), with serum levels measured between 2.6–15.2 ng/dL in healthy individuals.[1] This discovery solidified its status as a natural metabolite of thyroid hormones.[4]

Mechanism of Action and Pharmacological Profile

Tiratricol exerts its biological effects by functioning as a potent agonist of thyroid hormone receptors (TRs), specifically TRα and TRβ.[1][5] It mimics the actions of T3 by binding to these nuclear receptors and modulating the transcription of target genes.[3][5]

A key feature of tiratricol is its ability to enter cells independently of the monocarboxylate transporter 8 (MCT8), a primary transporter for T3 and T4.[2][6] This characteristic is particularly significant in the context of MCT8 deficiency, a rare genetic disorder where impaired thyroid hormone transport leads to severe neurological deficits.[1][7] By bypassing the defective MCT8 transporter, tiratricol can deliver a thyromimetic signal to tissues that would otherwise be deprived of thyroid hormone.[8][9]

Tiratricol exhibits a binding affinity for TRβ that is 3- to 6-fold higher than that of T3, conferring a relative selectivity for this receptor isoform.[1] This selectivity may contribute to its distinct pharmacological profile, including its potent effects on the liver and its ability to suppress thyroid-stimulating hormone (TSH) secretion with less pronounced effects on heart rate and basal metabolic rate at therapeutic doses.[1][4]

Signaling Pathway

The binding of tiratricol to the ligand-binding domain of the thyroid hormone receptor induces a conformational change. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. The resulting tiratricol-TR-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) on target genes, thereby modulating their transcription.[5]

Tiratricol signaling pathway.

Synthesis of Tiratricol

The chemical synthesis of tiratricol is a critical process for its availability for research and therapeutic use. The following section provides a detailed, step-by-step methodology for a common synthesis route, starting from ethyl 3:5-diiodo-4-(4'-methoxyphenoxy)phenyl acetate.

Experimental Protocol

Step 1: Demethylation and Hydrolysis to form 3:5-diiodo-4-(4'-hydroxyphenoxy)phenylacetic acid [10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3:5-diiodo-4-(4'-methoxyphenoxy)phenyl acetate (9.5 g) in acetic acid (60 ml).

-

Addition of Reagents: Add hydroiodic acid (specific gravity 1.7, 50 ml) and red phosphorus (0.5 g) to the solution.

-

Reflux: Heat the reaction mixture under reflux for 1 hour.

-

Work-up: After cooling, treat the residue with water (70 ml) containing a small amount of sodium thiosulfate to decolorize the product.

-

Isolation and Purification: Collect the solid product by filtration. Purify the crude product by crystallization from 70% (v/v) acetic acid.

-

Yield: This step should yield approximately 8.36 g (95%) of 3:5-diiodo-4-(4'-hydroxyphenoxy)phenylacetic acid with a melting point of 219°C.

Step 2: Iodination to form Tiratricol (3,5,3'-triiodothyroacetic acid) [10]

-

Reaction Setup: Dissolve 438 mg of the di-iodo acid from Step 1 in a mixture of methanol (20 ml) and ammonia solution (specific gravity 0.88; 20 ml) in a flask cooled to 0°C.

-

Iodination: Add 1.8 ml of a 1 N iodine solution to the cooled solution.

-

Isolation: Isolate the product in a manner similar to that described for the synthesis of tetrac (tetraiodothyroacetic acid), which typically involves acidification to precipitate the product.

-

Purification: Crystallize the product from 50% (v/v) methanol to obtain colorless needles.

-

Characterization: The final product, tiratricol, will have a variable melting point (65°C to 90°C) depending on the rate of heating, resolidifying at about 110°C and finally melting at 180°C to 181°C without decomposition. The compound, when dried, contains methanol of crystallization.

Synthesis Workflow Diagram

Workflow for the synthesis of Tiratricol.

Physicochemical Properties and Data

A summary of the key physicochemical properties of tiratricol is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉I₃O₄ | [1] |

| Molecular Weight | 621.93 g/mol | [1] |

| Appearance | White to Off-White Solid | [10] |

| Melting Point | 180-181 °C (decomposes) | [10] |

| CAS Number | 51-24-1 | |

| IUPAC Name | 2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid | [2] |

Therapeutic Applications and Future Directions

Tiratricol has been investigated for a range of therapeutic applications, primarily centered around its thyromimetic properties.

Current and Investigational Uses:

-

MCT8 Deficiency (Allan-Herndon-Dudley Syndrome): This is a primary indication for tiratricol, where it can alleviate peripheral thyrotoxicosis.[1][7][9] Clinical trials are ongoing to further evaluate its efficacy and safety in this patient population.[9]

-

Thyroid Hormone Resistance Syndrome: Tiratricol is used in the management of this condition.[2][11]

-

Goiter Reduction: Early research demonstrated its effectiveness in reducing goiter size.[1][2]

-

TSH Suppression in Thyroid Cancer: It has been used in combination with levothyroxine to suppress TSH production in patients with thyroid cancer.[4][12]

-

Corticosteroid-Induced Atrophy: Some studies have shown its potential in reducing atrophy caused by corticosteroid use.[2][12]

The unique pharmacological profile of tiratricol, particularly its selective activation of TRβ and its MCT8-independent cellular entry, continues to make it a subject of interest for researchers. Future investigations may explore its potential in other metabolic disorders, neurodegenerative diseases where thyroid hormone signaling is implicated, and as a tool to further dissect the tissue-specific actions of thyroid hormones.

Conclusion

Tiratricol stands as a testament to the enduring value of exploring hormone analogs for therapeutic purposes. From its discovery as a potent thyromimetic to its current investigation as a targeted therapy for rare genetic disorders, its journey highlights the intricate relationship between chemical structure and biological function. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, and a detailed protocol for its synthesis, aiming to equip researchers and drug development professionals with the foundational knowledge necessary to advance the study and application of this intriguing molecule.

References

- Grokipedia.

- Clinicaltrials.eu. Tiratricol – Application in Therapy and Current Clinical Research.

- Patsnap Synapse.

- Wikipedia.

- PubChem.

- Patsnap Synapse.

- TargetMol. Tiratricol (3,3',5-Triiodothyroacetic acid).

- Benchchem. Tiratricol: A Technical Guide to its Therapeutic Potential in Research.

- PubMed. Conformational effects of ether bridge substitution in thyroid hormone analogues.

- Journal of Endocrinology. Triiodothyroacetic acid in health and disease.

- Google Patents. PROCESS FOR THE PRODUCTION OF THYROID HORMONES.

- VU Research Repository. SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES.

- Scilit.

- YouTube. Endocrinology | Synthesis of Thyroid Hormone.

- YouTube. Biochemistry | Thyroid Hormones.

- ResearchGate.

- PharmaCompass.com.

- Clinicaltrials.eu. Tiratricol – Application in Therapy and Current Clinical Research.

- ChemicalBook. 3,3',5-TRIIODOTHYROACETIC ACID.

- PubMed.

- MedChemExpress. Tiratricol (3,3',5-Triiodothyroacetic acid).

- Sigma-Aldrich. 3,3′,5-Triiodothyroacetic acid.

- ClinicalTrials.gov.

- PubMed Central. 3:5:3′-Triiodothyronine. 1.

- PubMed. Purification of thyroxine and triiodothyronine for radioassay with sephadex.

- PubMed. Tiratricol neutralizes bacterial endotoxins and reduces lipopolysaccharide-induced TNF-alpha production in the cell.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Tiratricol - Wikipedia [en.wikipedia.org]

- 3. Tiratricol | C14H9I3O4 | CID 5803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. Tiratricol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. EP2338875A1 - Process for the preparation of thyroid hormones and derivatives thereof - Google Patents [patents.google.com]

- 7. Tiratricol: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. 3,3',5-TRIIODOTHYROACETIC ACID | 51-24-1 [chemicalbook.com]

- 11. Synthesis of thyroid hormone analogues. Part 2. Oxidative coupling approach to SK&F L-94901 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Tiratricol | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]

Introduction: The Scientific Rationale for Tiratricol Research

Sources

- 1. Tiratricol - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. What is the mechanism of Tiratricol? [synapse.patsnap.com]

- 4. Toward a treatment for thyroid hormone transporter MCT8 deficiency – achievements and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Tiratricol used for? [synapse.patsnap.com]

- 6. Long-Term Efficacy of T3 Analogue Triac in Children and Adults With MCT8 Deficiency: A Real-Life Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Glucose Tolerance Test in Mice [bio-protocol.org]

- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. Insulin Tolerance Test in Mouse [protocols.io]

- 15. mmpc.org [mmpc.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Development and validation of an ultraperformance liquid chromatography-tandem mass spectrometry method for quantitation of total 3,3’,5-triiodo-L-thyronine and 3,3’,5,5’-tetraiodo-L-thyronine in rodent serum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Improved radioimmunoassay for measurement of mouse thyrotropin in serum: strain differences in thyrotropin concentration and thyrotroph sensitivity to thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel immunoassay for TSH measurement in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Organ-specific effects of tiratricol: a thyroid hormone analog with hepatic, not pituitary, superagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Obesity associated pathophysiological & histological changes in WNIN obese mutant rats - PMC [pmc.ncbi.nlm.nih.gov]

A Multi-Omics Guide to Identifying the Downstream Targets of Tiratricol

Abstract

Tiratricol, also known as triiodothyroacetic acid (TRIAC), is a naturally occurring metabolite of the thyroid hormone triiodothyronine (T3).[1] It functions as a thyroid hormone analog, binding to and activating thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[2][3] This activation modulates the expression of a host of genes involved in critical physiological processes such as growth, development, and metabolism.[3] While Tiratricol shows affinity for both major TR isoforms (TRα and TRβ), it is its preferential action in certain tissues and its ability to enter cells independently of the MCT8 transporter that makes it a molecule of significant therapeutic interest, particularly for conditions like MCT8 deficiency and thyroid hormone resistance syndrome.[1][4][5] A comprehensive understanding of its downstream targets is paramount for elucidating its full therapeutic potential and mechanism of action. This guide presents a cohesive, multi-omics strategy for the systematic identification and validation of Tiratricol's downstream targets, designed for researchers and drug development professionals.

The Core Mechanism: Tiratricol and the Thyroid Hormone Receptor Signaling Pathway

To identify the downstream targets of Tiratricol, one must first understand the primary pathway it modulates. Tiratricol, like T3, exerts its primary effects through the genomic signaling pathway by binding to nuclear Thyroid Hormone Receptors (TRs).[3][6]

Mechanism of Action:

-

Receptor Binding: TRs typically form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) located in the promoter regions of target genes.[6][7]

-

Conformational Change: In the absence of a ligand, the TR/RXR complex is often bound to corepressor proteins, which inhibit gene transcription.[3] The binding of Tiratricol induces a conformational change in the TR, causing the dissociation of corepressors.[2]

-

Coactivator Recruitment: This new conformation facilitates the recruitment of coactivator proteins.[3]

-

Transcriptional Activation: The coactivator complex, which often includes histone acetyltransferases (HATs), modifies chromatin structure, leading to the initiation or enhancement of target gene transcription by RNA polymerase II.[3]

This canonical pathway is the primary route through which Tiratricol regulates gene expression.

Transcriptomic Profiling: What Genes Are Regulated?

The first step is to cast a wide net to identify every gene whose expression is altered by Tiratricol. RNA-Sequencing (RNA-Seq) is the current gold standard for this purpose, offering a comprehensive and quantitative view of the transcriptome. [8][9] Scientific Rationale: The choice of cell model is critical. As Tiratricol has significant effects on metabolism, a liver-derived cell line such as HepG2, which expresses thyroid hormone receptors, is an excellent starting point. [10]Stably overexpressing TRβ can enhance the signal for TR-mediated effects. By comparing the transcriptomes of cells treated with Tiratricol versus a vehicle control, we can generate a list of differentially expressed genes (DEGs).

Experimental Protocol: RNA-Sequencing

-

Cell Culture & Treatment:

-

Plate HepG2-TRβ cells and grow to 70-80% confluency.

-

Treat cells in triplicate with either 100 nM Tiratricol or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

-

-

RNA Extraction & QC:

-

Lyse cells and extract total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA integrity and quantity using a Bioanalyzer (Agilent). An RNA Integrity Number (RIN) > 8 is required for library preparation.

-

-

Library Preparation:

-

Enrich for polyadenylated mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA, perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library via PCR.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencer (e.g., Illumina NextSeq). A sequencing depth of 20-30 million reads per sample is recommended.

-

-

Bioinformatic Analysis:

-

Perform quality control on raw sequencing reads (e.g., using FastQC).

-

Align reads to a reference genome (e.g., hg38).

-

Quantify gene expression (e.g., using featureCounts).

-

Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and |log2(FoldChange)| > 1). [11]

-

Anticipated Data Presentation

The primary output is a list of differentially expressed genes, which should be summarized in a table.

| Gene Symbol | log2(Fold Change) | Adjusted p-value | Regulation |

| STARD4 | 2.58 | 1.2e-15 | Upregulated |

| CPT1A | 1.95 | 3.4e-12 | Upregulated |

| ANGPTL4 | -2.10 | 5.6e-14 | Downregulated |

| TSHB | -3.50 | 8.1e-20 | Downregulated |

| ... | ... | ... | ... |

| Table 1: Example of differentially expressed genes in HepG2-TRβ cells following Tiratricol treatment. Note: Data is illustrative. STARD4 has been identified as a potential target in some contexts.[12] |

Genomic Mapping: Where Does the Receptor Bind?

RNA-Seq identifies all transcriptional changes, but not all are direct consequences of TR binding. Some are secondary or tertiary effects. Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) is essential to distinguish direct from indirect targets by identifying the precise genomic loci occupied by the TRβ protein upon Tiratricol treatment. [13][14] Scientific Rationale: This technique uses an antibody specific to the protein of interest (TRβ) to pull down the protein along with any cross-linked DNA. [15]Sequencing this DNA reveals the binding sites across the entire genome. By correlating these binding sites with the differentially expressed genes from RNA-Seq, we can identify high-confidence, direct targets. [16][17]

Experimental Protocol: ChIP-Sequencing

-

Cell Culture & Cross-linking:

-

Culture and treat HepG2-TRβ cells as in the RNA-Seq protocol.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Quench the reaction with glycine. 2. Chromatin Preparation:

-

Harvest cells, lyse them, and isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-600 base pairs.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight with a ChIP-validated anti-TRβ antibody. An IgG control IP must be run in parallel.

-

Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads. [15]4. Elution and DNA Purification:

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads and reverse the cross-links by heating with Proteinase K.

-

Purify the co-precipitated DNA using a column-based kit.

-

-

Library Preparation & Sequencing:

-

Prepare sequencing libraries from the purified ChIP DNA and the input control DNA.

-

Sequence on a high-throughput platform.

-

-

Bioinformatic Analysis:

-

Align reads to the reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the TRβ IP sample compared to the IgG control.

-

Perform motif analysis on the identified peaks to confirm the presence of TREs. [18] * Annotate peaks to the nearest genes.

-

Proteomic Validation: Does Transcription Lead to Function?

The central dogma is not a perfect correlation; changes in mRNA levels do not always translate to proportional changes in protein levels. Proteomic analysis using mass spectrometry provides the ultimate validation by quantifying changes in the proteome, confirming that the identified gene targets are translated into functional proteins. [19][20] Scientific Rationale: Techniques like Tandem Mass Tag (TMT) labeling allow for the relative quantification of proteins from multiple samples (e.g., control vs. Tiratricol-treated) in a single experiment. This approach confirms the functional output of the transcriptional changes observed and can reveal post-translational modifications that are invisible to genomic or transcriptomic methods.

Experimental Protocol: TMT-based Quantitative Proteomics

-

Cell Culture & Protein Extraction:

-

Culture and treat HepG2-TRβ cells in triplicate as previously described.

-

Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

Protein Digestion and Labeling:

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Label the peptides from each sample with a unique TMT isobaric tag.

-

Combine the labeled samples into a single mixture.

-

-

Fractionation & Mass Spectrometry:

-

Fractionate the pooled peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity.

-

Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use a database search algorithm (e.g., Sequest, Mascot) to identify peptides and their corresponding proteins from the MS/MS spectra.

-

Quantify the relative abundance of each protein based on the reporter ion intensities from the TMT tags.

-

Identify proteins with statistically significant changes in abundance between the Tiratricol and vehicle control groups.

-

Anticipated Data Presentation

| Protein Name | Gene Symbol | log2(Fold Change) | Adjusted p-value | Correlation with mRNA |

| StAR-related lipid transfer protein 4 | STARD4 | 2.15 | 4.5e-11 | Positive |

| Carnitine O-palmitoyltransferase 1 | CPT1A | 1.62 | 8.9e-09 | Positive |

| Thyroid-stimulating hormone subunit beta | TSHB | -3.11 | 2.0e-16 | Positive |

| Protein X | PRTX | 1.88 | 7.3e-07 | None (Post-translational regulation) |

| ... | ... | ... | ... | ... |

| Table 2: Example of differentially expressed proteins following Tiratricol treatment, correlated with transcriptomic data. |

Conclusion and Future Directions

This integrated, multi-omics workflow provides a powerful and systematic framework for the comprehensive identification and validation of Tiratricol's downstream targets. By layering transcriptomic, genomic, and proteomic data, researchers can move beyond simple gene lists to a functionally validated set of direct targets. The resulting high-confidence targets can then be further investigated using targeted genetic approaches (e.g., CRISPR/Cas9 knockout) and validated in relevant in vivo animal models of diseases like MCT8 deficiency or metabolic disorders. [21]This foundational knowledge is critical for fully understanding Tiratricol's therapeutic mechanisms and advancing its clinical development.

References

-

Tiratricol - Wikipedia . Wikipedia.

-

What is the mechanism of Tiratricol? . Patsnap Synapse.

-

Genome-wide approaches for identification of nuclear receptor target genes . National Center for Biotechnology Information.

-

What is Tiratricol used for? . Patsnap Synapse.

-

Thyroid hormone receptor - Wikipedia . Wikipedia.

-

Tiratricol – Application in Therapy and Current Clinical Research . Clinicaltrials.eu.

-

Cellular Action of Thyroid Hormone . National Center for Biotechnology Information.

-

Thyroid Hormone Signaling Pathway . Creative Diagnostics.

-

Target Gene Identification via Nuclear Receptor Binding Site Prediction . Springer Link.

-

Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature . Oxford Academic.

-

Thyroid Hormones Signaling Is Getting More Complex: STORMs Are Coming . Oxford Academic.

-

Tiratricol (3,3',5-Triiodothyroacetic acid) . MedChemExpress.

-

Targeting Nuclear Receptors with Marine Natural Products . MDPI.

-

Discovery of Transcriptional Targets Regulated by Nuclear Receptors Using a Probabilistic Graphical Model . Oxford Academic.

-

Nuclear Receptor Location Analyses in Mammalian Genomes: From Gene Regulation to Regulatory Networks . National Center for Biotechnology Information.

-

Combined analysis of RNA-seq and ChIP-seq data gives insights into TR... . ResearchGate.

-

An Atlas of Thyroid Hormone Receptors' Target Genes in Mouse Tissues . National Center for Biotechnology Information.

-

ChIP-on-chip analysis of thyroid hormone-regulated genes and their physiological significance . National Center for Biotechnology Information.

-

RNAseq Analysis to Understand the Cellular Mechanisms Involved in Thyroid Hormone Signaling Suppression-induced Cone Protection . IOVS ARVO Journals.

-

Genome-wide analysis of thyroid hormone receptors shared and specific functions in neural cells . National Center for Biotechnology Information.

-

Proteomic characterization of early changes induced by triiodothyronine in rat liver . PubMed.

-

Tiratricol - Drug Targets, Indications, Patents . Patsnap Synapse.

-

A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays and Antibody Selection . Thermo Fisher Scientific.

-

Tiratricol (Emcitate) to treat monocarboxylate transporter 8 deficiency . PCORI Horizon Scanning Database.

-

Transcriptome and Methylome Analysis Reveal Complex Cross-Talks between Thyroid Hormone and Glucocorticoid Signaling at Xenopus Metamorphosis . MDPI.

-

Chromatin Immunoprecipitation (ChIP) Protocol . R&D Systems.

-

mRNA-Seq Reveals Novel Molecular Mechanisms and a Robust Fingerprint in Graves' Disease . National Center for Biotechnology Information.

-

Plasma-Based Proteomics Profiling of Patients with Hyperthyroidism after Antithyroid Treatment . National Center for Biotechnology Information.

-

Proteomics Profiling of the Urine of Patients with Hyperthyroidism after Anti-Thyroid Treatment . PubMed.

-

Using Single-Cell RNA-Seq Data to Trace Tissue Cells Responsive to Thyroid Hormones . MDPI.

-

Proteomics analysis of bt-474 and skov-3 cancer cell lines treated with purified compounds from bee pollen and cerumen . Khon Kaen University.

-

Egetis announces topline results of the Phase 2 Triac Trial II with Emcitate® (tiratricol) for MCT8 deficiency . Egetis Therapeutics.

Sources

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. What is the mechanism of Tiratricol? [synapse.patsnap.com]

- 3. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tiratricol - Wikipedia [en.wikipedia.org]

- 5. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 6. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. mRNA-Seq Reveals Novel Molecular Mechanisms and a Robust Fingerprint in Graves' Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ChIP-on-chip analysis of thyroid hormone-regulated genes and their physiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptome and Methylome Analysis Reveal Complex Cross-Talks between Thyroid Hormone and Glucocorticoid Signaling at Xenopus Metamorphosis [mdpi.com]

- 12. Tiratricol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. Genome-wide approaches for identification of nuclear receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nuclear Receptor Location Analyses in Mammalian Genomes: From Gene Regulation to Regulatory Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - CA [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. An Atlas of Thyroid Hormone Receptors’ Target Genes in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genome-wide analysis of thyroid hormone receptors shared and specific functions in neural cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Proteomic characterization of early changes induced by triiodothyronine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Plasma-Based Proteomics Profiling of Patients with Hyperthyroidism after Antithyroid Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. egetis.com [egetis.com]

Tiratricol: A Technical Guide to Early-Phase Research on its Therapeutic Potential

Abstract

Tiratricol (also known as Triiodothyroacetic acid or TRIAC) is a naturally occurring analog of the thyroid hormone triiodothyronine (T3).[1][2][3] Its unique ability to enter cells independently of the monocarboxylate transporter 8 (MCT8) has positioned it as a promising therapeutic agent for rare genetic disorders such as MCT8 deficiency (Allan-Herndon-Dudley Syndrome) and Resistance to Thyroid Hormone beta (RTH-β).[1][2][4][5] This in-depth technical guide provides a comprehensive overview of the foundational and early-phase research strategies for evaluating the therapeutic potential of Tiratricol. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights into the design and execution of pivotal preclinical and early-stage clinical investigations.

Introduction: The Scientific Rationale for Investigating Tiratricol

Thyroid hormones are critical for regulating metabolism, growth, and development, particularly of the central nervous system.[6] The biological activity of thyroid hormone is primarily mediated by T3, which binds to nuclear thyroid hormone receptors (TRs), TRα and TRβ, modulating gene expression.[3][6][7] The transport of thyroid hormones into target cells is a crucial and regulated process, heavily reliant on transporters like MCT8.[1][2]

Mutations in the SLC16A2 gene, which encodes for MCT8, lead to Allan-Herndon-Dudley Syndrome (AHDS), a severe X-linked neurodevelopmental disorder.[2][8] This deficiency results in a paradoxical state of central hypothyroidism, due to the brain's inability to take up thyroid hormones, and peripheral thyrotoxicosis, characterized by elevated circulating T3 levels.[2][9] Similarly, mutations in the THRB gene cause RTH-β, where tissues are resistant to thyroid hormone, leading to elevated T3 and T4 levels with non-suppressed thyroid-stimulating hormone (TSH).[5]

Tiratricol emerges as a compelling therapeutic candidate due to two key properties:

-

MCT8-Independent Cellular Entry: Tiratricol can bypass the defective MCT8 transporter, offering a means to deliver a thyromimetic agent to the brain and other target tissues in AHDS patients.[1][2][3]

-

Thyroid Hormone Receptor Agonism: It binds to and activates TRs, mimicking the action of T3.[3][6][7] Notably, it exhibits a higher binding affinity for TRβ compared to T3, which is advantageous for suppressing TSH in RTH-β.[5][7]

This guide outlines a structured approach to the early-phase research and development of Tiratricol, from initial in vitro characterization to the design of informative preclinical and early-stage clinical studies.

In Vitro Characterization: Establishing the Foundational Pharmacological Profile

The initial phase of research focuses on delineating the fundamental pharmacological properties of Tiratricol. These in vitro assays are essential for confirming its mechanism of action and establishing a baseline for further investigation.

Thyroid Hormone Receptor Binding Affinity

Causality: Determining the binding affinity of Tiratricol for TRα and TRβ isoforms is the first step in validating its thyromimetic potential. This quantitative measure provides insight into the compound's potency and potential for isoform selectivity.

Methodology: Radioligand Binding Assay

A competitive radioligand binding assay is a standard and robust method for this purpose.

Step-by-Step Protocol:

-

Receptor Preparation: Utilize recombinant human TRα and TRβ ligand-binding domains expressed in a suitable system (e.g., E. coli or insect cells).[10]

-

Radioligand: Use a high-affinity radiolabeled ligand, such as [¹²⁵I]T3.

-

Competition Assay: Incubate a fixed concentration of the TR and [¹²⁵I]T3 with increasing concentrations of unlabeled Tiratricol.

-

Separation: Separate bound from free radioligand using a method like filtration through glass fiber filters.[10]

-

Detection: Quantify the amount of bound radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of Tiratricol that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

| Compound | TRβ Binding Affinity (Relative to T3) | Reference |

| Tiratricol | 3- to 6-fold higher | [7] |

Functional Activity: Receptor Transactivation Assays

Causality: Beyond binding, it is crucial to demonstrate that Tiratricol can activate the TRs and initiate downstream gene transcription. Cell-based reporter gene assays provide a functional readout of agonist activity.

Methodology: Luciferase Reporter Gene Assay

This assay measures the ability of Tiratricol to induce the expression of a reporter gene under the control of a thyroid hormone response element (TRE).[11][12]

Step-by-Step Protocol:

-

Cell Line: Use a suitable mammalian cell line (e.g., HeLa or GH3 cells) that is co-transfected with:[12][13]

-

An expression vector for human TRα or TRβ.

-

A reporter plasmid containing a luciferase gene downstream of a TRE.

-

-

Treatment: Treat the transfected cells with varying concentrations of Tiratricol for 24-48 hours.

-

Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate.

-

Detection: Measure the luminescence produced using a luminometer.

-

Data Analysis: Plot the luciferase activity against the logarithm of the Tiratricol concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

MCT8-Independent Cellular Uptake

Causality: A cornerstone of Tiratricol's therapeutic rationale for AHDS is its ability to enter cells without relying on MCT8. This must be experimentally verified.

Methodology: In Vitro Uptake Assay in MCT8-Deficient Cells

This assay compares the uptake of Tiratricol in cells with and without functional MCT8.

Step-by-Step Protocol:

-

Cell Lines: Utilize a pair of cell lines, such as MDCK cells, one of which is engineered to overexpress human MCT8 (MDCK-MCT8) and a control cell line.[14]

-

Substrate: Use radiolabeled Tiratricol (e.g., [¹²⁵I]Tiratricol) or a stable isotope-labeled version for LC-MS/MS quantification.

-

Uptake Experiment: Incubate the cells with the labeled Tiratricol for a defined period.

-

Washing and Lysis: Wash the cells to remove extracellular substrate and then lyse the cells.

-

Quantification: Measure the intracellular concentration of labeled Tiratricol.

-

Data Analysis: Compare the uptake of Tiratricol in MCT8-expressing versus non-expressing cells. A similar uptake in both cell lines would confirm MCT8-independent transport.

Preclinical Evaluation in Animal Models: Bridging the Gap to Human Studies

Animal models are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and safety of Tiratricol before it can be considered for human trials.

Generation and Characterization of Animal Models

Causality: To accurately assess the therapeutic potential of Tiratricol, it is essential to use animal models that recapitulate the key pathophysiological features of the target human diseases.

Methodology: Genetically Engineered Mouse Models (GEMMs)

-

MCT8 Knockout (KO) Mice: Mice with a targeted deletion of the Slc16a2 gene (the murine ortholog of the human SLC16A2 gene) are the primary model for studying AHDS.[7][15] These mice exhibit the characteristic serum thyroid hormone profile of low T4 and high T3.[7][15]

-

MCT8/Oatp1c1 Double Knockout (dKO) Mice: As mice have compensatory thyroid hormone transporters in the brain, the neurological phenotype is less severe in MCT8 single KO mice.[2] Mct8/Oatp1c1 dKO mice, which lack two key brain thyroid hormone transporters, more closely mimic the severe central hypothyroidism seen in AHDS patients.[2][9]

-